
2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid is a derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound features a hydroxyl group at the second position, a methyl group at the seventh position, and a carboxylic acid group at the second position of the dihydronaphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid can be achieved through several methods. One common approach involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents . This method is advantageous due to its convenience and applicability to a wide range of substrates.
Industrial Production Methods
Industrial production of this compound typically involves the use of Lewis acids and standard reaction conditions. For example, the Heck coupling reaction, which involves the reaction of aryl halides with alkenes in the presence of a palladium catalyst, can be employed to synthesize dihydronaphthalene derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, methylated, and carboxylated derivatives of naphthalene, which can be further utilized in various chemical syntheses .
Applications De Recherche Scientifique
2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The hydroxyl and carboxylic acid groups play crucial roles in its binding affinity and specificity towards target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dihydroxynaphthalene: This compound has hydroxyl groups at the first and second positions of the naphthalene ring.
2-Methoxynaphthalene: This compound features a methoxy group at the second position of the naphthalene ring.
2,7-Dihydroxynaphthalene: This compound has hydroxyl groups at the second and seventh positions of the naphthalene ring.
Uniqueness
2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the dihydronaphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
143355-55-9 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2-hydroxy-7-methyl-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c1-8-2-3-9-4-5-12(15,11(13)14)7-10(9)6-8/h2-6,15H,7H2,1H3,(H,13,14) |
Clé InChI |
LJQRRWWJBLUADF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=CC(C2)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


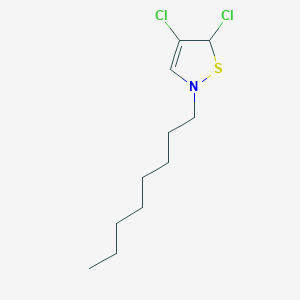
![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)
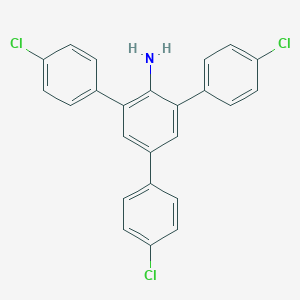

![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)

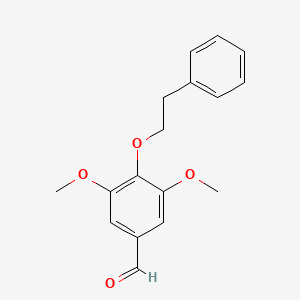
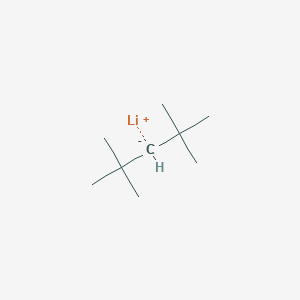
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)

![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)

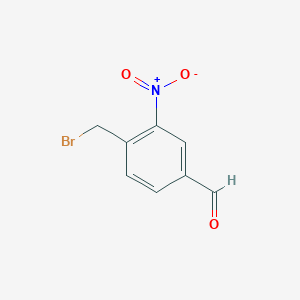
![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)
